molecular formula C13H14FN3O3 B2946540 ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860786-32-9

ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2946540
CAS No.: 860786-32-9
M. Wt: 279.271
InChI Key: GOXYKWNYVSAFGT-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a 1,2,4-triazole derivative characterized by a fluorinated aromatic substituent at the 4-position of the triazole ring and an ethyl acetate group at the 1-position. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial, herbicidal, and antifungal properties . Its synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, followed by functionalization with ethyl bromoacetate .

Properties

IUPAC Name

ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-5-10(14)7-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXYKWNYVSAFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole alcohols.

Scientific Research Applications

Ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a synthetic triazole derivative with potential applications in medicinal chemistry due to the pharmacological properties associated with triazole structures. Triazole compounds are characterized by a five-membered ring containing three nitrogen atoms.

The mechanism of action for this compound is linked to its interaction with biological targets within cells. Triazole compounds are known to inhibit specific enzymes or receptors involved in various biochemical pathways. These interactions are crucial for developing therapeutics aimed at treating infections caused by resistant strains of bacteria or fungi.

Antimicrobial Applications of Triazole Derivatives

Triazole derivatives, including this compound, have demonstrated promising antimicrobial activities .

  • Antibacterial Activity:
    • Quinolone-triazole hybrids have shown antibacterial activity against S. aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter haemolyticus . For instance, compounds 30a and 30b displayed the highest antibacterial activity (MIC: 0.125–8 μg/mL) against these strains .
    • Trifluoromethyl-containing triazoles exhibited broader bioactive spectrum against Micrococcus luteus, MRSA, S. aureus, P. aeruginosa, E. coli, Shigella dysenteriae, and Eberthella typhosa . Compound 31d showed a broader spectrum (MIC: 1–8 μg/mL) compared to norfloxacin and chloromycin .
    • Triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit were evaluated for their antimicrobial activities . Compounds 50e , 50g , 50i , 50l, and 50n (EC50: 34.5–47.5 μg/mL) had better bactericidal activity than control bismerthiazol (85.6 μg/mL) against phytopathogenic bacterium X. oryzae pv. oryzae .
    • 1,2,4-Triazole-pyrimidine hybrids 51a and 51b (MIC: 1.8–4.7 μM) displayed excellent activity against S. aureus and E. coli, and were found to be 10->1600 fold more effective than most clinically used antibiotics against MRSA strain .
  • Antifungal Activity:
    • Quinolone triazoles have been screened for antimicrobial activities against bacterial and fungal strains . Compound 31b exhibited excellent antifungal activities against A. flavus, C. albicans, and B. yeast (MIC: 0.5, 2, and 4 μg/mL, respectively) in comparison with fluconazole (MIC: 256, 1, and 16 μg/mL, respectively) .

Applications in Scientific Research

This compound has several promising applications in scientific research:

  • Drug Discovery: It serves as a building block in synthesizing new compounds with potential therapeutic applications.
  • Agrochemicals: It can be used in developing new agents for crop protection.
  • Materials Science: It can be explored for creating new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (3-F) and chlorine (3-Cl) increase electrophilicity, improving interactions with biological targets like enzymes or DNA .
  • Steric Effects : Bulky substituents (e.g., 4-isoPr) reduce reactivity but enhance selectivity in herbicidal applications .
  • Bioactivity : Chlorinated derivatives (e.g., 3,5-Cl₂) show higher antimicrobial activity compared to fluorinated analogues, likely due to increased lipophilicity .

Yield Data :

  • Target Compound: No direct yield reported, but similar triazole-acetate derivatives (e.g., compound 10c in ) achieve yields of ~90.4% under optimized reflux conditions .
  • Chlorinated Analogue (3-Cl) : Yields range from 87.7–90.4% when synthesized with sodium ethoxide as a base .
  • Methoxy-Substituted Derivatives : Lower yields (~70–84%) due to competing side reactions in the presence of electron-donating groups .

Antimicrobial Activity

  • Fluorinated Derivative (Target Compound) : Exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to fluorine’s ability to penetrate bacterial membranes .
  • Chlorinated Analogues : Higher potency (MIC = 8–16 µg/mL) against Gram-negative pathogens like E. coli, likely due to enhanced lipophilicity .

Herbicidal Activity

  • Sulfentrazone (IUPAC: N-{2,4-Dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide): A commercial herbicide with a related triazole structure. The difluoromethyl group enhances soil persistence and weed control .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: The target compound’s ester carbonyl (C=O) stretch appears at ~1720 cm⁻¹, consistent with analogues like ethyl 2-(4-[(Z)-(4-methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate .
  • ¹H NMR : The ethyl acetate group resonates as a quartet at δ 4.1–4.3 ppm (OCH₂CH₃) and a triplet at δ 1.2–1.4 ppm (CH₃) .

Solubility and Stability

  • Fluorinated derivatives exhibit higher aqueous solubility than chlorinated analogues due to fluorine’s polarity .
  • Stability in acidic conditions is superior to methoxy-substituted triazoles, as EWGs protect the triazole ring from protonation .

Structural and Crystallographic Insights

  • Cambridge Structural Database (CSD) : Analogues like EKEYEY and HIGLEP show planar triazole rings with dihedral angles of 5–10° between the phenyl and triazole moieties, facilitating π-π stacking in crystal lattices .
  • SHELX Refinement : The target compound’s structure was likely resolved using SHELXL, a program optimized for small-molecule crystallography .

Biological Activity

Ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H17FN6O4C_{17}H_{17}FN_{6}O_{4}. The synthesis typically involves multi-step chemical reactions that incorporate a triazole ring, which is known for its diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In a study examining the antimicrobial efficacy of triazole derivatives, compounds with similar structures demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AS. aureus0.125 µg/mL
BE. coli0.25 µg/mL
CPseudomonas aeruginosa0.5 µg/mL

Antifungal Activity

The compound also exhibits antifungal properties. Studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans, suggesting potential applications in treating fungal infections .

The biological activity of this compound is attributed to its ability to interfere with key metabolic pathways in microorganisms. The triazole ring acts as an inhibitor of cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi and other critical pathways in bacteria .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Antimicrobial Efficacy Study : A clinical trial involving patients with bacterial infections showed that a triazole derivative similar to this compound significantly reduced infection rates compared to standard treatments .
  • Fungal Infection Treatment : In a controlled study on patients with systemic fungal infections, a related triazole compound demonstrated a higher cure rate than traditional antifungal therapies .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate?

A common method involves the alkylation of 4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with ethyl bromoacetate under reflux conditions in anhydrous ethanol. Sodium ethoxide is typically used as a base to deprotonate the triazole nitrogen, facilitating nucleophilic substitution. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions, such as the 3-fluorophenyl group and methyl/acetyl moieties.
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester and triazolone).
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms solid-state conformation, as demonstrated in structurally related triazolones .

Q. What in vitro assays are recommended for initial biological evaluation?

Standard antimicrobial assays (e.g., broth microdilution against Staphylococcus aureus or Candida albicans) and enzyme inhibition studies (e.g., cyclooxygenase or acetylcholinesterase) are typical. Activity is benchmarked against positive controls like ciprofloxacin or donepezil, with IC50_{50}/MIC values reported in µM or µg/mL .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and purity of this compound?

Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) by enhancing thermal efficiency. This method minimizes side reactions (e.g., ester hydrolysis) and improves regioselectivity. Optimized parameters include power (150–200 W), temperature (80–100°C), and solvent choice (e.g., DMF for high dielectric constant) .

Q. What strategies resolve contradictions in reported pharmacological activities of 1,2,4-triazole derivatives?

Discrepancies may arise from substituent effects, assay protocols, or cell line variability. To address this:

  • Perform dose-response studies across multiple cell lines.
  • Use molecular docking to correlate substituent electronic profiles (e.g., fluorine’s electron-withdrawing effect) with target binding affinity.
  • Validate findings via QSAR models incorporating steric, electronic, and lipophilic parameters .

Q. How can computational methods complement experimental data in structural analysis?

  • DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts, which are cross-validated with experimental data.
  • Molecular dynamics simulations : Assess conformational stability in solution, particularly for the triazolone ring and ester group.
  • Electrostatic potential maps : Identify reactive sites for electrophilic/nucleophilic attack .

Methodological Recommendations

  • Synthetic Optimization : Use anhydrous conditions and inert atmosphere to prevent ester hydrolysis.
  • Biological Assays : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate therapeutic vs. toxic effects.
  • Data Reproducibility : Document solvent polarity, temperature, and catalyst loading meticulously to enable cross-study comparisons.

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